molecular formula C20H30ClN3O4S B14983222 1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B14983222
M. Wt: 444.0 g/mol
InChI Key: RHXLSQUHTBDVQO-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonyl group, a morpholine ring, and a piperidine carboxamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common approach involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with N-(3-aminopropyl)morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2-morpholinoethyl)piperidine-4-carboxamide

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its morpholine ring and piperidine carboxamide moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C20H30ClN3O4S

Molecular Weight

444.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30ClN3O4S/c21-19-4-1-3-17(15-19)16-29(26,27)24-9-5-18(6-10-24)20(25)22-7-2-8-23-11-13-28-14-12-23/h1,3-4,15,18H,2,5-14,16H2,(H,22,25)

InChI Key

RHXLSQUHTBDVQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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